2,6-Difluorotoluene (CAS 443-84-5) is a specialized di-ortho-fluorinated aromatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials . Characterized by two electron-withdrawing fluorine atoms flanking a benzylic methyl group, the compound exhibits a distinct combination of high ring deactivation and steric shielding compared to unfluorinated analogs [1]. As a colorless, flammable liquid with a boiling point of 112–114 °C and a density of 1.129 g/mL, it offers volatility similar to standard aromatic solvents but with fundamentally different phase-separation behavior and chemical stability [2]. In industrial procurement, it is primarily sourced as a direct precursor for 2,6-difluorobenzyl halides and 2,6-difluorobenzaldehyde, which are critical intermediates for synthesizing complex therapeutics and crop protection agents [3].
Substituting 2,6-difluorotoluene with generic alternatives like toluene, 2-fluorotoluene, or 2,6-dichlorotoluene fundamentally disrupts both chemical reactivity and process engineering [1]. From a synthetic standpoint, the dual ortho-fluorine atoms precisely tune the electronic environment of the ring, directing electrophilic aromatic substitution strictly to the 3,5-positions (para to the fluorines) while completely preventing the ortho/para-methyl functionalization seen in toluene [2]. Furthermore, the steric and inductive effects of the two fluorines activate the benzylic methyl group for selective halogenation, enabling high-yield conversions to 2,6-difluorobenzyl bromide that are not reproducible with mono-fluorinated analogs [3]. In process engineering, while its boiling point (112 °C) mimics toluene, its density (1.129 g/mL) is significantly higher than water, meaning it behaves as a heavy organic phase during liquid-liquid extractions—a critical divergence that precludes drop-in solvent substitution without redesigning separation workflows .
2,6-Difluorotoluene exhibits a density of 1.129 g/mL at 25 °C, which is substantially higher than that of unfluorinated toluene (0.867 g/mL) . Despite having a nearly identical boiling point (112–114 °C vs. 110.6 °C), the introduction of two fluorine atoms shifts the specific gravity above that of water [1]. In biphasic reaction workups and continuous extraction processes, this causes the 2,6-difluorotoluene organic layer to settle at the bottom of the separator, whereas a toluene layer would float [2].
| Evidence Dimension | Liquid Density at 25 °C |
| Target Compound Data | 1.129 g/mL (2,6-Difluorotoluene) |
| Comparator Or Baseline | 0.867 g/mL (Toluene) |
| Quantified Difference | 2,6-Difluorotoluene is 30.2% denser, shifting it from a light organic phase to a heavy organic phase relative to water. |
| Conditions | Standard temperature and pressure (25 °C, 1 atm). |
Buyers evaluating fluorinated solvents for scalable biphasic processes must account for this density inversion, which dictates the engineering of phase separators and continuous extraction equipment.
The dual ortho-fluorine substituents on 2,6-difluorotoluene dictate a highly specific regiocontrol during electrophilic aromatic substitution that cannot be achieved with toluene or 2-fluorotoluene [1]. When subjected to bromination using 3 equivalents of bromine and an iron catalyst at room temperature, 2,6-difluorotoluene yields 3,5-dibromo-2,6-difluorotoluene with a 90% efficiency, directing the halogens exclusively to the positions para to the fluorine atoms [2]. In contrast, standard unfluorinated toluene undergoes complex, non-selective polybromination under similar Lewis acid-catalyzed conditions [1].
| Evidence Dimension | Regioselective Dibromination Yield |
| Target Compound Data | 90% yield of 3,5-dibromo-2,6-difluorotoluene |
| Comparator Or Baseline | Toluene (yields complex mixtures of ortho/para polybrominated isomers) |
| Quantified Difference | Complete suppression of ortho/para-methyl bromination, yielding a single highly pure dibrominated isomer. |
| Conditions | 3 eq Br2, 30 eq Fe catalyst, room temperature. |
Procurement of this specific compound is essential for synthesizing meta-phenylene building blocks and macrocyclic systems where precise halogen placement is mandatory.
The synthesis of 2,6-difluorobenzyl bromide from 2,6-difluorotoluene is highly sensitive to the chosen bromination methodology. While traditional Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and AIBN yields approximately 81.2% of the target benzyl bromide and requires exhaustive purification to remove succinimide byproducts, optimized biphasic processes using hydrobromic acid and hydrogen peroxide achieve a higher 90.3% yield [1]. The specific electronic activation of the benzylic position by the two ortho-fluorines facilitates this cleaner, atom-economical oxidation-bromination sequence[2].
| Evidence Dimension | Benzylic Bromination Yield |
| Target Compound Data | 90.3% yield (HBr/H2O2 method) |
| Comparator Or Baseline | 81.2% yield (NBS/AIBN method) |
| Quantified Difference | 9.1% higher yield with the complete elimination of solid succinimide waste. |
| Conditions | HBr/H2O2 oxidation-bromination vs. NBS/AIBN radical bromination. |
For industrial buyers sourcing precursors for APIs, the compatibility of 2,6-difluorotoluene with high-yield, NBS-free bromination directly lowers raw material costs and simplifies downstream purification.
2,6-Difluorotoluene serves as a highly effective substrate for continuous flow oxidation to 2,6-difluorobenzaldehyde, a critical pharmaceutical intermediate. Utilizing a microchannel reactor with hydrogen peroxide as the oxidant and a cobalt/molybdenum catalyst, the continuous process achieves target yields of 20–35% per pass with residence times of only 60 to 1800 seconds [1]. The electron-deficient nature of the 2,6-difluorophenyl ring prevents over-oxidation to the carboxylic acid, a common failure mode when attempting similar oxidations on electron-rich toluenes [1].
| Evidence Dimension | Continuous Flow Oxidation Residence Time |
| Target Compound Data | 60–1800 seconds (Microchannel reactor) |
| Comparator Or Baseline | Traditional batch oxidation of toluenes (typically requires hours) |
| Quantified Difference | Orders of magnitude reduction in reaction time with suppression of over-oxidation. |
| Conditions | H2O2 oxidant, Co/Mo catalyst, acetic acid solvent, 60-125 °C in a microchannel reactor. |
Procurement teams investing in flow chemistry infrastructure can leverage 2,6-difluorotoluene's specific oxidation kinetics to rapidly and safely produce 2,6-difluorobenzaldehyde at scale.
2,6-Difluorotoluene is the primary starting material for producing 2,6-difluorobenzyl bromide via high-yield HBr/H2O2 bromination. This intermediate is directly required for the synthesis of rufinamide and related triazole-based anticonvulsant APIs, where the di-ortho-fluoro substitution pattern is essential for biological target binding [1].
Due to its precise directing effects, 2,6-difluorotoluene undergoes clean 3,5-dibromination. This makes it an irreplaceable building block for materials scientists constructing fluorinated meta-phenylenes, biphenylenes, and carbon-based nanostructures via cross-coupling reactions [2].
Facilities equipped with microchannel reactors can utilize 2,6-difluorotoluene for rapid, continuous oxidation. The electron-deficient ring protects against over-oxidation, allowing for efficient, scalable production of 2,6-difluorobenzaldehyde with short residence times and easy recycling of the unreacted starting material[3].
In specialized biphasic reactions where an aromatic solvent is required but a bottom-layer organic phase is mechanically preferred for continuous separation, 2,6-difluorotoluene provides the boiling point of toluene combined with a density greater than water (1.129 g/mL), streamlining separator engineering [4].
Flammable;Irritant